molecular formula C6H11ClN2O2S B2905549 (Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride CAS No. 2172584-50-6

(Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride

Cat. No.: B2905549
CAS No.: 2172584-50-6
M. Wt: 210.68
InChI Key: ASIAGKXPLYEAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10N2O2S·HCl It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride typically involves the reaction of appropriate thiazole derivatives with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific molecular pathways involved in diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of (Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride

Uniqueness

Compared to similar compounds, (Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride exhibits unique chemical properties due to the presence of the dimethoxy group. This modification can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3,5-dimethoxy-1,2-thiazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S.ClH/c1-9-5-4(3-7)6(10-2)11-8-5;/h3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIAGKXPLYEAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NS1)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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